Cas no 2150350-41-5 ({1-(5-bromopyridin-3-yl)methylazetidin-2-yl}methanamine)

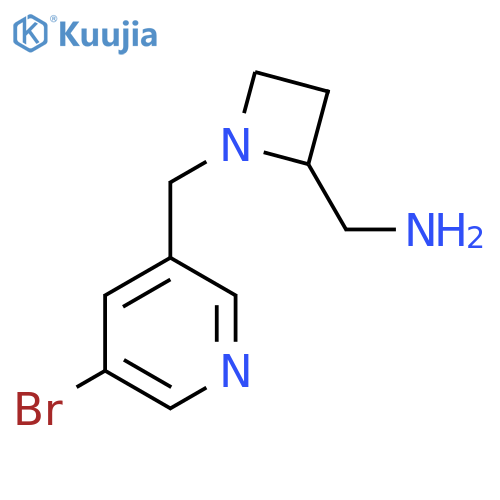

2150350-41-5 structure

商品名:{1-(5-bromopyridin-3-yl)methylazetidin-2-yl}methanamine

{1-(5-bromopyridin-3-yl)methylazetidin-2-yl}methanamine 化学的及び物理的性質

名前と識別子

-

- {1-(5-bromopyridin-3-yl)methylazetidin-2-yl}methanamine

- {1-[(5-bromopyridin-3-yl)methyl]azetidin-2-yl}methanamine

- 2150350-41-5

- EN300-1282212

-

- インチ: 1S/C10H14BrN3/c11-9-3-8(5-13-6-9)7-14-2-1-10(14)4-12/h3,5-6,10H,1-2,4,7,12H2

- InChIKey: OXBJLMMXFKUADG-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=CC(=C1)CN1CCC1CN

計算された属性

- せいみつぶんしりょう: 255.03711g/mol

- どういたいしつりょう: 255.03711g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

{1-(5-bromopyridin-3-yl)methylazetidin-2-yl}methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1282212-1.0g |

{1-[(5-bromopyridin-3-yl)methyl]azetidin-2-yl}methanamine |

2150350-41-5 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1282212-50mg |

{1-[(5-bromopyridin-3-yl)methyl]azetidin-2-yl}methanamine |

2150350-41-5 | 50mg |

$948.0 | 2023-10-01 | ||

| Enamine | EN300-1282212-100mg |

{1-[(5-bromopyridin-3-yl)methyl]azetidin-2-yl}methanamine |

2150350-41-5 | 100mg |

$993.0 | 2023-10-01 | ||

| Enamine | EN300-1282212-250mg |

{1-[(5-bromopyridin-3-yl)methyl]azetidin-2-yl}methanamine |

2150350-41-5 | 250mg |

$1038.0 | 2023-10-01 | ||

| Enamine | EN300-1282212-500mg |

{1-[(5-bromopyridin-3-yl)methyl]azetidin-2-yl}methanamine |

2150350-41-5 | 500mg |

$1084.0 | 2023-10-01 | ||

| Enamine | EN300-1282212-10000mg |

{1-[(5-bromopyridin-3-yl)methyl]azetidin-2-yl}methanamine |

2150350-41-5 | 10000mg |

$4852.0 | 2023-10-01 | ||

| Enamine | EN300-1282212-2500mg |

{1-[(5-bromopyridin-3-yl)methyl]azetidin-2-yl}methanamine |

2150350-41-5 | 2500mg |

$2211.0 | 2023-10-01 | ||

| Enamine | EN300-1282212-5000mg |

{1-[(5-bromopyridin-3-yl)methyl]azetidin-2-yl}methanamine |

2150350-41-5 | 5000mg |

$3273.0 | 2023-10-01 | ||

| Enamine | EN300-1282212-1000mg |

{1-[(5-bromopyridin-3-yl)methyl]azetidin-2-yl}methanamine |

2150350-41-5 | 1000mg |

$1129.0 | 2023-10-01 |

{1-(5-bromopyridin-3-yl)methylazetidin-2-yl}methanamine 関連文献

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

2150350-41-5 ({1-(5-bromopyridin-3-yl)methylazetidin-2-yl}methanamine) 関連製品

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量